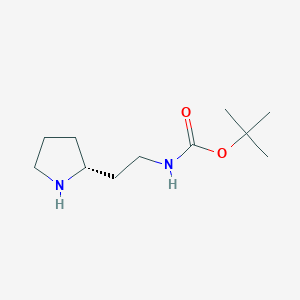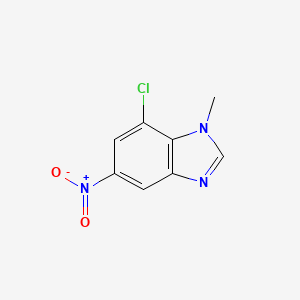
7-Chloro-1-methyl-5-nitro-1H-benzimidazole
Descripción general
Descripción
7-Chloro-1-methyl-5-nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which include this compound, are structural isosters of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting a diverse range of interactions with their targets .
Biochemical Pathways
Benzimidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Benzimidazole derivatives are known to have outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives are known to exert excellent bioactivity against many ailments .
Action Environment
Benzimidazole derivatives are known for their versatility and utility in a number of areas, suggesting that they may be robust to a variety of environmental conditions .
Análisis Bioquímico
Biochemical Properties
7-Chloro-1-methyl-5-nitro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their synthesis and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound’s interaction with tubulin leads to the inhibition of cell division, which can result in the suppression of tumor growth . Furthermore, this compound has been reported to induce oxidative stress in cells, leading to the activation of stress response pathways and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle . This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, this compound may inhibit the activity of certain enzymes involved in DNA and RNA synthesis, further contributing to its antiproliferative effects. The compound’s ability to induce oxidative stress also plays a role in its cytotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition and antiparasitic activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic products of this compound may also exhibit biological activity, contributing to its overall pharmacological effects. Additionally, the compound may affect metabolic flux and metabolite levels, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may accumulate in the nucleus, where it interacts with DNA and RNA, affecting their synthesis and function. The localization of the compound within subcellular compartments also influences its stability and degradation.
Propiedades
IUPAC Name |
7-chloro-1-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZVRISBIBYVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259377 | |
| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-23-8 | |
| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 7-chloro-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



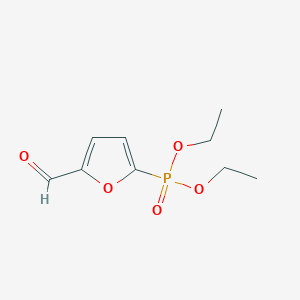
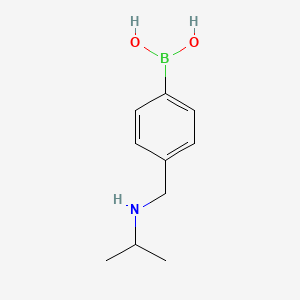
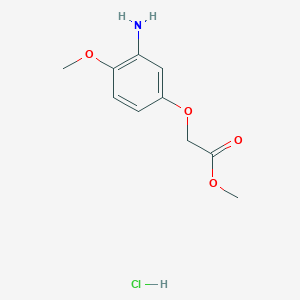
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
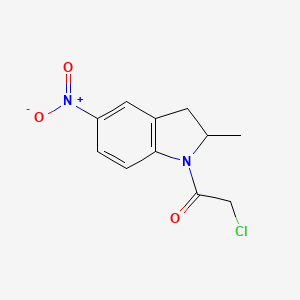


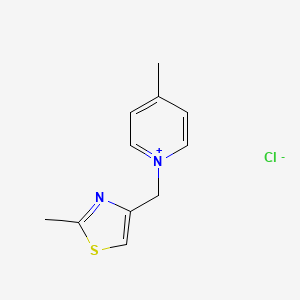
![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
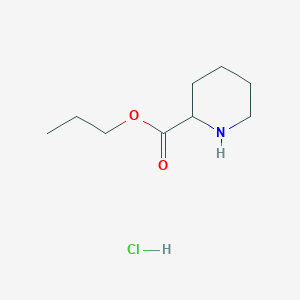

![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
